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Cat. No.: B063809

Get Quote

Executive Summary
6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS: 175277-23-3) represents a

specialized "dual-phase" heterocyclic building block.[1] Unlike standard 2-

mercaptonicotinonitriles used solely for core scaffold construction, this compound incorporates

a masked aldehyde (acetal) at the C6 position. This structural innovation allows researchers to

construct the privileged pyrido[2,3-d]pyrimidine core first, and subsequently "unmask" the C6

position for late-stage diversification (LSD).

This guide benchmarks the compound against standard alternatives, demonstrating its superior

utility in designing solubility-enhanced kinase inhibitors (e.g., PIM-1, mTOR targets).

Part 1: Comparative Benchmarking
The following table contrasts the product with its two most common alternatives: the

unsubstituted parent and the 6-methyl analog.
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Table 1: Reactivity & Utility Profile of Nicotinonitrile Scaffolds

Feature

6-

(Dimethoxymethyl)-2

-

mercaptonicotinonitri

le (The Product)

2-

Mercaptonicotinonitri

le (Standard)

6-Methyl-2-

mercaptonicotinonitri

le (Alternative)

Primary Reactivity
High: S-Alkylation &

Cyclization

High: S-Alkylation &

Cyclization

High: S-Alkylation &

Cyclization

C6-Functionalization

Excellent: Mild acid

hydrolysis reveals

reactive aldehyde for

reductive amination.

None: C6 is

unfunctionalized (H).

Poor: Requires harsh

oxidation

(SeO₂/KMnO₄) to

functionalize, often

degrading the S-

moiety.

Solubility Impact

High: Acetal is

lipophilic; aldehyde

allows attachment of

polar solubilizing

groups (e.g.,

morpholine).

Low: Resulting

scaffolds are often

planar and insoluble.

Medium: Methyl group

adds lipophilicity but

no polarity.

Ideal Application

Fragment-Based Drug

Discovery (FBDD);

Late-Stage

Diversification.

Bulk Synthesis of

simple fused

heterocycles.

SAR Studies probing

steric bulk at C6.

Key Insight: The "Masked" Advantage
Using the 6-Methyl analog requires oxidation to introduce complexity. Oxidation of a pyridine-

methyl group in the presence of a sulfur atom (thioether or thione) is chemically risky, often

leading to sulfoxides/sulfones (

) before the methyl group oxidizes. The 6-(Dimethoxymethyl) analog solves this by having the
oxidation state "pre-installed" but protected as an acetal, orthogonal to the sulfur chemistry.
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Part 2: Technical Deep Dive & Reactivity
Mechanisms
The Thione-Thiol Tautomerism
Like its analogs, the compound exists in equilibrium between the thiol (SH) and thione

(NH/C=S) forms. In polar solvents (DMF, DMSO), the thione form dominates.

Implication: For S-alkylation, a mild base (

) is required to deprotonate the thiol, shifting the equilibrium to the nucleophilic thiolate anion
(

).

Cyclization to Pyrido[2,3-d]pyrimidines
The vicinal cyano (CN) and mercapto/amino groups are the classic "Pinner" setup for fusing a

pyrimidine ring.

Mechanism: Condensation with guanidine or formamidine leads to the 2,4-diamino or 4-

aminopyrido[2,3-d]pyrimidine scaffold.

Role of Acetal: The acetal remains stable under basic cyclization conditions, preserving the

C6 handle for later use.

Late-Stage C6 Activation
Once the bicyclic core is formed, the acetal can be hydrolyzed with aqueous HCl or TFA.

Result: A 6-formyl (aldehyde) pyrido[2,3-d]pyrimidine.

Application: This aldehyde is a substrate for Reductive Amination with secondary amines

(e.g., piperazine, morpholine), a standard strategy to improve the ADME (Absorption,

Distribution, Metabolism, Excretion) profile of kinase inhibitors.

Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of a C6-functionalized pyrido[2,3-d]pyrimidine scaffold.
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Phase A: S-Alkylation (Core Stabilization)
Dissolution: Dissolve 1.0 eq of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile in DMF

(0.5 M concentration).

Base Activation: Add 1.2 eq of anhydrous

. Stir at RT for 15 min (Color change indicates thiolate formation).

Alkylation: Add 1.1 eq of Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (polar, streaks)

converts to a less polar spot (S-alkylated product).

Note: If N-alkylation occurs (rare with weak base), the product will have distinct NMR

shifts. S-Me appears ~2.6 ppm; N-Me appears ~3.5 ppm.

Phase B: Pyrimidine Fusion
Reactant: Combine the S-alkylated intermediate with 2.0 eq of Guanidine Carbonate in

absolute ethanol.

Reflux: Heat to reflux (

) for 6–12 hours.

Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and

recrystallize from EtOH.

Checkpoint: The IR spectrum will show the disappearance of the sharp nitrile band (

) and appearance of broad amine bands (

).

Phase C: Acetal Deprotection & Functionalization (The
Differentiator)

Hydrolysis: Dissolve the fused bicycle in THF/2N HCl (4:1). Stir at
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for 2 hours.

Observation: Formation of the aldehyde is confirmed by a new signal in

H NMR at

.

Reductive Amination:

Add 1.5 eq of secondary amine (e.g., Morpholine) to the aldehyde solution in DCM/MeOH.

Stir 30 min to form imine/iminium.

Add 2.0 eq

. Stir overnight.

Result: A solubilized, highly functionalized kinase inhibitor scaffold.

Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis enabled by the acetal group.

6-(Dimethoxymethyl)-
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Difficult
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Click to download full resolution via product page

Figure 1: Divergent synthesis workflow. The acetal pathway (solid lines) avoids the harsh

oxidation steps required by methyl-substituted analogs (dashed lines).
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inhibition.

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.Molecules

(MDPI). Comprehensive review on constructing the scaffold and its relevance in drug

discovery (e.g., Palbociclib analogs).

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-

d]pyrimidines.Pharmaceuticals. Details the biological targets (mTOR, EGFR) relevant to this

scaffold class.

Chemical Reactivity of 2-Mercaptonicotinonitriles.Cymit Quimica Product Data. Confirms the

functional group profile of CAS 175277-23-3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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